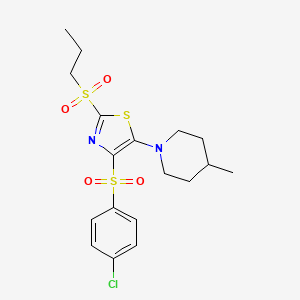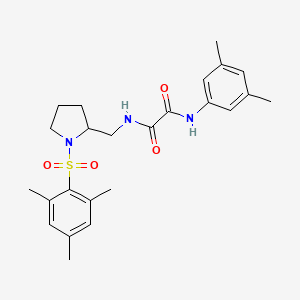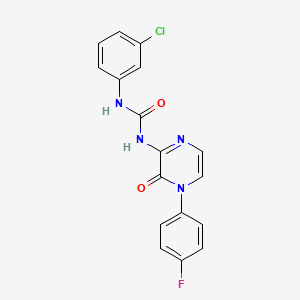![molecular formula C6H4FN3S B2996775 5-Fluorothiazolo[4,5-b]pyridin-2-amine CAS No. 1206248-77-2](/img/structure/B2996775.png)
5-Fluorothiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorothiazolo[4,5-b]pyridin-2-amine is an organic compound with the molecular formula C6H4FN3S . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The InChI code for 5-Fluorothiazolo[4,5-b]pyridin-2-amine is 1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H, (H2,8,9,10) . This indicates that the compound has a thiazolo[4,5-b]pyridine core with a fluorine atom attached to the 5-position and an amine group attached to the 2-position .Physical And Chemical Properties Analysis
5-Fluorothiazolo[4,5-b]pyridin-2-amine has a molecular weight of 169.18 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing various heterocyclic compounds, including pyrazoles, pyridines, and triazolopyrimidines, which have shown potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, demonstrating inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011). This indicates the potential of these compounds in the development of new anticancer drugs.
Anticancer Agents
Triazolopyrimidines have been synthesized as anticancer agents with a unique mechanism of tubulin inhibition. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel mechanism of action. Selected compounds demonstrated the ability to inhibit tumor growth in several nude mouse xenograft models, suggesting their potential as effective anticancer treatments (Zhang et al., 2007).
Fluorescent Sensors
Certain dithiazolopyridine derivatives have been synthesized and evaluated as fluorescent sensors, showing 'turn-off' responses toward Cu^2+^ and Fe^3+^ ions and a ratiometric response to H^+^ ions. These findings suggest the potential application of these compounds as sensors for detecting water pollution by metal ions and protons, highlighting the versatility of fluorothiazolopyridine derivatives in environmental monitoring (Darabi et al., 2016).
Antioxidant, Anti-Inflammatory, and Analgesic Activity
Polycyclic pyrimido[4,5-b]quinolines, related to the fluorothiazolopyridine scaffold, have been synthesized and evaluated for their biological activities. Some derivatives exhibited significant anti-inflammatory and analgesic properties, as well as antioxidant activities. This highlights the potential of these compounds in the development of new therapeutic agents for treating pain, inflammation, and oxidative stress-related conditions (El-Gazzar et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYDAMMUQXAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorothiazolo[4,5-b]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)






![methyl 1-(1,3-benzodioxol-5-ylmethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2996707.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane](/img/structure/B2996710.png)
